

Adipate(1-) chemical and physical properties

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Compound of Interest

Compound Name: Adipate(1-)

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An In-depth Technical Guide to the Chemical and Physical Properties of **Adipate(1-)**

Introduction

Adipate(1-), also known as hydrogen adipate or 5-carboxypentanoate, is a dicarboxylic acid monoanion. It is the conjugate base of adipic acid, a significant industrial chemical primarily used in the production of nylon.[1][2][3] As a human xenobiotic metabolite, understanding the chemical and physical properties of **adipate(1-)** and its parent acid is crucial for researchers in drug development and life sciences.[2] This guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and visualizations of key processes.

Core Chemical and Physical Properties

The properties of **adipate(1-)** are intrinsically linked to its parent compound, adipic acid. The first deprotonation of adipic acid yields **adipate(1-)**. The quantitative properties are summarized in the tables below.

Table 1: General and Computed Properties of Adipate(1-)

Property	Value	Source
Molecular Formula	$C_6H_9O_4^-$	PubChem[2]
Molecular Weight	145.13 g/mol	PubChem[2]
IUPAC Name	6-hydroxy-6-oxohexanoate	PubChem[2]
Charge	-1	PubChem[2]
XLogP3	0.7	PubChem[2]

Table 2: Physical Properties of Adipic Acid (Parent Compound)

Property	Value	Source
Appearance	White crystalline solid	PubChem[1]
Melting Point	152.1 °C	Sigma-Aldrich[4][5]
Boiling Point	337.5 °C at 760 mmHg	PubChem[1]
pKa ₁	4.41	Wikipedia[6]
pKa ₂	5.41	Wikipedia[6]
Water Solubility	Moderately soluble; increases with temperature	Semantic Scholar[7], ResearchGate[8], solubilityofthings.com[3]
Organic Solvent Solubility	Soluble in alcohols (methanol, ethanol), acetone, and chloroform.[3][7]	Semantic Scholar, solubilityofthings.com

Reactivity and Stability

Adipate and its parent acid are stable under normal conditions.[9] The primary reactivity centers are the carboxylate and carboxylic acid groups.

- **Esterification:** The carboxylic acid group of **adipate(1-)** can react with alcohols to form esters. This is a fundamental reaction in the synthesis of polyesters and plasticizers like

dimethyl adipate and bis(2-ethylhexyl) adipate (DEHA).[10][11][12]

- Acid-Base Reactions: As a conjugate base, **adipate(1-)** will react with strong acids. Its parent acid, adipic acid, is a dibasic acid that undergoes two deprotonation steps.[6]
- Intramolecular Condensation: At elevated temperatures and in the presence of catalysts like barium hydroxide, adipic acid can undergo ketonization to form cyclopentanone.[6]
- Combustibility: Adipic acid is combustible but incompatible with strong oxidizing agents, acids, and bases.[13]

Experimental Protocols

Accurate determination of chemical and physical properties is fundamental for research and development. Below are detailed methodologies for key experiments.

Protocol 1: Determination of pKa by Potentiometric Titration

This method determines the acid dissociation constants (pKa) by monitoring pH changes during the neutralization of the acid with a standard base.

- Preparation: Accurately weigh approximately 200 mg (0.200 g) of adipic acid into a 125 mL Erlenmeyer flask.[14] Dissolve the sample in a known volume (e.g., 50 mL) of deionized water.
- Titration Setup: Calibrate a pH meter using standard buffer solutions. Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Immerse the pH electrode in the solution.
- Titration: Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments (e.g., 0.5 mL).
- Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
- Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve. The pKa values correspond to the pH at the half-equivalence

points. For a diprotic acid like adipic acid, two inflection points and two half-equivalence points will be observed.

Workflow for pKa determination by titration.

Protocol 2: Determination of Solubility by Isothermal Method

This protocol determines the solubility of a compound in a specific solvent at a constant temperature.

- **Preparation:** Add an excess amount of solid adipic acid to a known volume of the solvent (e.g., water, ethanol) in a sealed container, such as a jacketed glass vessel. This ensures a saturated solution with excess solid present.[\[15\]](#)
- **Equilibration:** Place the container in a constant-temperature bath and agitate the mixture (e.g., using a magnetic stirrer) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[\[15\]](#)
- **Sampling:** Once equilibrium is achieved, stop the agitation and allow the excess solid to settle. Carefully extract a sample of the clear, saturated supernatant using a filtered syringe to avoid collecting any undissolved solid.
- **Analysis:** Accurately determine the concentration of adipic acid in the sampled solution using a suitable analytical technique. This could involve:
 - **Gravimetric Analysis:** Evaporate the solvent from a known volume of the sample and weigh the remaining solid residue.
 - **Titration:** Titrate a known volume of the sample with a standardized base.
 - **Chromatography (HPLC):** Analyze the sample to determine the concentration against a calibration curve.
- **Calculation:** Express the solubility as mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

Workflow for solubility determination.

Adipic Acid Dissociation Pathway

Adipic acid (H_2A) is a diprotic acid that dissociates in two steps in an aqueous solution. The first dissociation yields **adipate(1-)** (HA^-), and the second yields adipate(2-) (A^{2-}). The equilibrium for each step is characterized by its acid dissociation constant, pK_a .

Dissociation pathway of adipic acid.

Spectroscopic Data Interpretation

While specific spectra for the **adipate(1-)** ion are not readily available, the analysis of adipic acid and its esters provides key structural information.

- **Infrared (IR) Spectroscopy:** The IR spectrum of adipic acid shows a very broad absorption band in the range of $2500\text{--}3300\text{ cm}^{-1}$ due to the O-H stretching of the hydrogen-bonded carboxylic acid groups. A strong, sharp absorption peak appears around 1700 cm^{-1} corresponding to the C=O (carbonyl) stretch.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: The spectrum of adipic acid in a solvent like DMSO-d_6 would show a broad singlet at a high chemical shift ($>12\text{ ppm}$) for the acidic protons of the two $-\text{COOH}$ groups. The methylene protons ($-\text{CH}_2-$) would appear as two multiplets in the upfield region (typically $1.5\text{--}2.5\text{ ppm}$).
 - ^{13}C NMR: The spectrum would show a peak for the carbonyl carbon around 175 ppm and two distinct peaks for the non-equivalent methylene carbons.
- **Mass Spectrometry (MS):** Electron ionization mass spectrometry of adipic acid would show a molecular ion peak (M^+) corresponding to its molecular weight. Common fragmentation patterns involve the loss of H_2O , CO , and COOH groups.

Biological Significance

Adipate(1-) is identified as a human xenobiotic metabolite, meaning it is a substance found in the body that is not naturally produced.^[2] Its presence can arise from the metabolism of various adipate esters. Adipate esters, such as di(2-ethylhexyl) adipate (DEHA), are widely used as plasticizers to increase the flexibility of polymers like PVC.^[16] These compounds can

leach from food packaging and other consumer products, leading to human exposure.[16][17] While generally considered safer than phthalate plasticizers, the potential for endocrine-disrupting effects of these replacement chemicals is an area of active research.[16]

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